molecular formula C16H28O6P2 B1329397 Tetraethyl p-xylylenediphosphonate CAS No. 4546-04-7

Tetraethyl p-xylylenediphosphonate

Cat. No. B1329397
CAS RN: 4546-04-7
M. Wt: 378.34 g/mol
InChI Key: XTKQUBKFKSHRPS-UHFFFAOYSA-N
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Patent
US07371887B2

Procedure details

α, α′-Dibromo-p-xylene (5.28 g, 20 mmol, 1 equiv.) and triethyl phosphite (10.3 mL, 60 mmol, 3 equiv.) were placed in a flask with a magnetic stirring bar. A distillation apparatus was attached to collect ethyl bromide formed along with the reaction. The mixture was immersed in an oil bath and heated to 130° C. for 2 h. After cooling down, white crystal crushed out and recrystalized from hexane to give the product (6.74 g, 89% yield). 1H NMR (CDCl3) δ7.24 (s, 4H), 4.00 (m, 8H), 3.12 (d, 4H, J=20.2 Hz), 1.23 (t, 12H, J=7.0 Hz).
Quantity
5.28 g
Type
reactant
Reaction Step One
Quantity
10.3 mL
Type
reactant
Reaction Step One
Yield
89%

Identifiers

REACTION_CXSMILES
Br[CH2:2][C:3]1[CH:8]=[CH:7][C:6]([CH2:9]Br)=[CH:5][CH:4]=1.[P:11]([O:18][CH2:19][CH3:20])([O:15][CH2:16][CH3:17])[O:12]CC>>[C:6]1([CH2:9][P:11](=[O:12])([O:15][CH2:16][CH3:17])[O:18][CH2:19][CH3:20])[CH:7]=[CH:8][C:3]([CH2:2][P:11](=[O:12])([O:18][CH2:19][CH3:20])[O:15][CH2:16][CH3:17])=[CH:4][CH:5]=1

Inputs

Step One
Name
Quantity
5.28 g
Type
reactant
Smiles
BrCC1=CC=C(C=C1)CBr
Name
Quantity
10.3 mL
Type
reactant
Smiles
P(OCC)(OCC)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
130 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to collect ethyl bromide
CUSTOM
Type
CUSTOM
Details
formed along with the reaction
CUSTOM
Type
CUSTOM
Details
The mixture was immersed in an oil bath
TEMPERATURE
Type
TEMPERATURE
Details
After cooling down
CUSTOM
Type
CUSTOM
Details
white crystal crushed out and
CUSTOM
Type
CUSTOM
Details
recrystalized from hexane

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=C(C=C1)CP(OCC)(OCC)=O)CP(OCC)(OCC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 6.74 g
YIELD: PERCENTYIELD 89%
YIELD: CALCULATEDPERCENTYIELD 89.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.